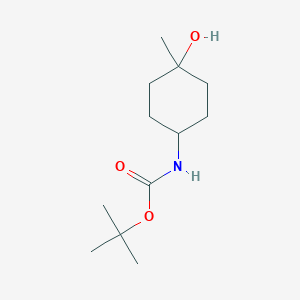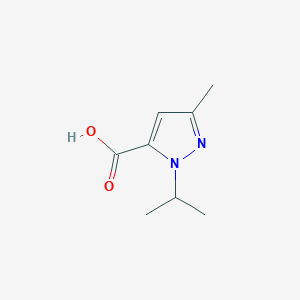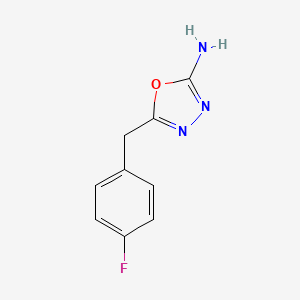
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound "5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine" is a fluorinated heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom on the benzyl group can influence the physical and chemical properties of the molecule, potentially enhancing its biological activity.
Synthesis Analysis
The synthesis of fluorinated 1,3,4-oxadiazoles can be achieved through photochemical methods as described in the literature. For instance, a photochemical methodology for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported, which involves the irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of nitrogen nucleophiles . This process follows a fragmentation pattern with the extrusion of acetonitrile and the formation of a counterpart fragment captured by the nitrogen nucleophile. Additionally, a novel method for synthesizing 1,2,4-oxadiazol-5-ones has been elaborated, which uses an acylation reaction of amidoximes with pentafluorobenzoyl chloride followed by spontaneous C—C bond breaking . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of fluorinated 1,3,4-oxadiazoles has been characterized using various spectroscopic techniques. For example, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were characterized by 1H NMR, MS, and 13C NMR spectroscopy . X-ray analysis of related compounds has confirmed the proposed structures and provided insights into the crystal packing of these fluorinated five-membered heterocycles .
Chemical Reactions Analysis
The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been investigated, revealing that the primary photolytic intermediate can follow two distinct pathways: a ring contraction-ring expansion photoisomerization route or the formation of 5-perfluoroalkyl-1,2,4-triazoles through the intervention of an internal nucleophile . These findings suggest that "this compound" may also undergo similar photochemical reactions, which could be exploited for the synthesis of related heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated 1,3,4-oxadiazoles are influenced by the presence of fluorine atoms, which can increase the compound's lipophilicity and stability, potentially affecting its biological activity. The specific properties of "this compound" would need to be determined experimentally, but the literature suggests that such compounds may exhibit high cytotoxicity against certain cancer cell lines, as seen with related compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated significant antimicrobial and antioxidant activities. A study synthesized various derivatives, including those with oxadiazole rings, and tested their effectiveness against different bacterial strains and their antioxidant capacity. Notably, certain derivatives showed remarkable ABTS and DPPH scavenging activities and were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives, including those with a phenoxyfluorophenyl group, have been synthesized and tested for their insecticidal activity. These compounds, including this compound, exhibited low insecticidal activity against certain crop pests, suggesting potential use in agricultural pest management (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Xanthine Oxidase Inhibitory Activity
Research on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, including those derived from this compound, revealed their potential as xanthine oxidase inhibitors. These compounds could have applications in the treatment of diseases like gout, where xanthine oxidase plays a role (Qi, You, Wang, & Zhang, 2015).
Anticancer Activity
A study focusing on novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, a related compound, showed significant in vitro anticancer activity against various human cancer cell lines. This suggests that derivatives of this compound might also have potential anticancer applications (Vinayak, Sudha, & Lalita, 2017).
DNA Binding Study
Fatty acid derivatives of 1,3,4-oxadiazole, including 5-(pentadecyl)-N-propenyl-1,3,4-oxadiazol-2-amine, were synthesized and their DNA binding affinity was studied. This research indicates the potential of 1,3,4-oxadiazole derivatives in DNA interaction studies, which could have implications in drug design and molecular biology (Hassan & Rauf, 2016).
Wirkmechanismus
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCYIPLTOREIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620088 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
828911-26-8 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


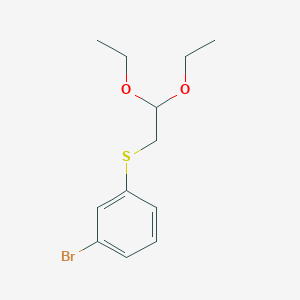
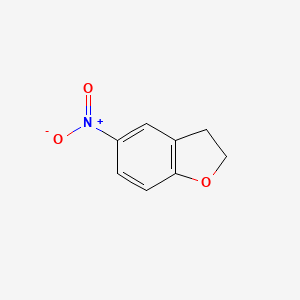
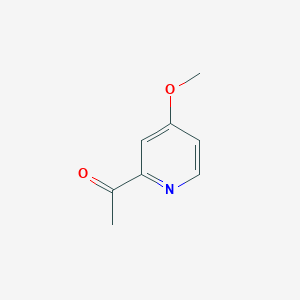
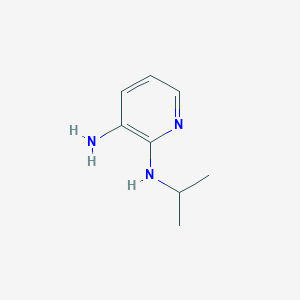
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)
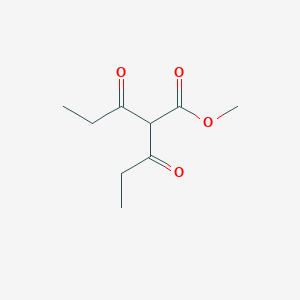

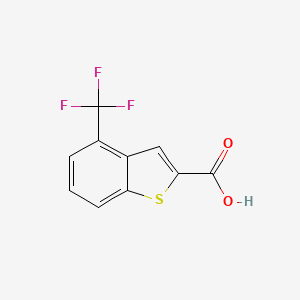

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
